molecular formula C16H20F2N2O3S B7166118 N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide

N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide

Cat. No.: B7166118
M. Wt: 358.4 g/mol
InChI Key: CDEMROLLBBWZDJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a cyclopentyl group, a difluoromethyl-substituted benzoyl group, and an azetidine-3-sulfonamide moiety

Properties

IUPAC Name

N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c17-15(18)11-5-7-12(8-6-11)16(21)20-9-14(10-20)24(22,23)19-13-3-1-2-4-13/h5-8,13-15,19H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEMROLLBBWZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides and amines under basic conditions.

    Attachment of the Benzoyl Group: The benzoyl group is attached through acylation reactions, typically using benzoyl chlorides and appropriate bases.

    Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as ClCF2H, under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-[4-(trifluoromethyl)benzoyl]azetidine-3-sulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-cyclopentyl-1-[4-(methyl)benzoyl]azetidine-3-sulfonamide: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research and development .

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